molecular formula C20H21N3O2S B2688960 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 681163-02-0

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2688960
CAS No.: 681163-02-0
M. Wt: 367.47
InChI Key: OBFDNSYQXVOQFF-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxypropanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and antiviral properties .

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can be compared with other benzothiazole and piperazine derivatives:

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(10-15-25-16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)26-20/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFDNSYQXVOQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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